N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
The compound N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide features a quinoline-4-carboxamide core substituted with a thiophen-2-yl group at position 2 and a thiazol-2-yl moiety at position 4. The thiazole ring is further functionalized with a 2,4-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (methoxy and thiophene) with a planar quinoline scaffold, which is often associated with intercalative binding in biological targets such as kinases or DNA .
For example, KM-4-263-3, which shares the quinoline-thiazole-carboxamide backbone but lacks the 2,4-dimethoxyphenyl group, was obtained in 8% yield after purification .
Structural Characterization:
Key analytical data (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR) for closely related compounds (e.g., ) highlight characteristic shifts:
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-30-15-9-10-17(22(12-15)31-2)21-14-33-25(27-21)28-24(29)18-13-20(23-8-5-11-32-23)26-19-7-4-3-6-16(18)19/h3-14H,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBYHUDPHQOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline backbone, which is known for its diverse biological properties, along with thiazole and thiophene moieties that enhance its pharmacological potential.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116), with IC50 values in the micromolar range. The compound appears to induce apoptosis in cancer cells by disrupting cellular signaling pathways related to cell survival and proliferation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The compound can interact with specific receptors that regulate cellular processes, potentially leading to altered gene expression profiles.
- Cell Cycle Arrest : Observations suggest that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of MCF-7 and HCT116 cell lines with IC50 values around 1-10 µM. |
| Mechanism of Action | Induction of apoptosis and cell cycle arrest in cancer cells. |
| Enzyme Interaction | Potential inhibition of metabolic enzymes related to tumor growth. |
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 5 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- HCT116 Xenograft Model : In vivo studies using HCT116 xenograft models showed that administration of the compound resulted in a marked decrease in tumor volume compared to control groups.
Comparison with Similar Compounds
Implications for Drug Design
- Activity: While biological data for the target compound are lacking, structurally related quinoline-thiazoles (e.g., KM-4-263-3) and benzo[d]thiazoles () show anticancer and kinase-inhibitory activities. The thiophene and dimethoxyphenyl groups in the target may enhance selectivity for tyrosine kinases .
- Optimization Strategies :
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under basic or acidic conditions to construct the thiazole core .
- Amide coupling : Using carbodiimide reagents (e.g., EDCI/HOBt) to couple the quinoline-4-carboxylic acid moiety with the thiazole-2-amine intermediate .
- Functionalization : Introducing substituents (e.g., 2,4-dimethoxyphenyl, thiophen-2-yl) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Example: A thiazole intermediate (e.g., 4-(2,4-dimethoxyphenyl)thiazol-2-amine) is synthesized first, followed by coupling with 2-(thiophen-2-yl)quinoline-4-carboxylic acid using EDCI/HOBt in DMF at 25–40°C .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR to confirm regiochemistry and substituent integration (e.g., distinguishing thiophene vs. quinoline protons) .
- Mass spectrometry (ESI-MS or HRMS) : Validating molecular weight and fragmentation patterns, particularly for detecting labile groups like methoxy or thiophene .
- HPLC : Assessing purity (>95% for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identifying carbonyl (C=O, ~1650–1700 cm) and amine (N-H, ~3300 cm) functional groups .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous thiazole-quinoline hybrids exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) or tubulin polymerization, with IC values in the µM range in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Antioxidant potential : Scavenging free radicals in DPPH assays, attributed to electron-rich thiophene and methoxy groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Catalyst screening : Pd(PPh) for cross-coupling reactions improves regioselectivity and reduces byproducts .
- Temperature control : Low temperatures (0–5°C) during amide coupling minimize racemization, while reflux (80–100°C) accelerates cyclization . Example: Refluxing in ethanol/HO with NaOH increased the yield of a thiazole intermediate from 57% to 75% by reducing side reactions .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies often involve:
- Substituent variation : Comparing analogs with modified methoxy (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) or thiophene (e.g., 2-thienyl vs. 3-thienyl) groups to assess electronic effects .
- Bioisosteric replacement : Swapping the quinoline core with isoquinoline or benzothiazole to evaluate scaffold flexibility .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with kinase active sites) . Example: Replacing 2,4-dimethoxyphenyl with 4-(trifluoromethyl)phenyl in a related compound increased anticancer potency by 3-fold, suggesting hydrophobic interactions dominate .
Q. How can researchers resolve contradictions in reported biological data across studies?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times (24h vs. 72h) significantly impact IC values .
- Purity discrepancies : HPLC purity <95% may introduce false positives/negatives; orthogonal validation via LC-MS is recommended .
- Structural analogs : Subtle changes (e.g., methyl vs. ethyl groups) can alter solubility and bioavailability, affecting activity . Example: A compound with 99% purity showed consistent IC values across three labs, while a 90% pure batch exhibited 10-fold variability .
Data Contradiction Analysis
- Example from vs. 3 : While both use EDCI/HOBt for amide coupling, yields differ due to solvent choice (DMF in vs. methanol in ), highlighting solvent polarity’s role in reaction efficiency.
- Example from vs. 16 : Anticancer activity varies with substituent position; 3,4,5-trimethoxyphenyl analogs () show higher potency than 2,4-dimethoxyphenyl derivatives (), emphasizing steric effects.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
